molecular formula C13H16ClNO3 B037449 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 111631-72-2

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B037449
CAS RN: 111631-72-2
M. Wt: 269.72 g/mol
InChI Key: KHDGBPOMQWRELV-UHFFFAOYSA-N
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Description

“2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It contains a tetrahydroisoquinoline backbone, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements) and are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, chloroacetyl chloride, a component of this compound, is a colorless to light yellow liquid that reacts rapidly with water .

Scientific Research Applications

Antimicrobial Agent Development

This compound serves as a precursor in synthesizing derivatives with potential antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against bacterial and fungal species, which could lead to the development of new antimicrobial agents to combat drug-resistant pathogens .

Antiproliferative Agent Synthesis

The molecular structure of this compound allows for the creation of derivatives that show promise as antiproliferative agents. These derivatives could be used in the treatment of various cancers, as they have been found to inhibit the growth of cancer cell lines such as human breast adenocarcinoma (MCF7) .

Heterocyclic Compound Synthesis

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is an intermediate in synthesizing heterocyclic compounds. These compounds are crucial in medicinal chemistry for their diverse biological activities, including anti-tumor properties.

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies to understand the binding modes of potential pharmaceuticals. This is essential for rational drug design, allowing researchers to predict how drugs will interact with their targets .

Fluorescent Molecule Stabilization

Modifications with chloroacetyl groups, like those in this compound, have been studied for their ability to retain fluorescent molecules within cells. This has applications in antigen-specific cell staining, which is important for various biological and medical research applications .

Synthesis of Functionalized Pyrazoles

The compound is crucial in synthesizing functionalized pyrazoles, which are of interest due to their pharmaceutical properties. These compounds have been explored for their potential use in creating new drugs with various therapeutic effects.

Safety and Hazards

Chloroacetyl chloride, a component of this compound, is known to be very toxic and corrosive. It can cause severe skin burns and eye damage, and is harmful if inhaled, swallowed, or in contact with skin .

properties

IUPAC Name

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGBPOMQWRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406704
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

111631-72-2
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the non-planar structure of the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

A1: The abstract mentions that the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline adopts a flattened boat conformation rather than being planar []. This non-planar structure can have implications for the compound's overall shape and its ability to interact with other molecules, such as potential drug targets. This information is valuable for understanding structure-activity relationships and designing analogs with potentially enhanced properties.

Q2: How do intermolecular interactions contribute to the stability of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in its solid state?

A2: The research highlights the presence of intermolecular C—H⋯O hydrogen bonds in the crystal structure of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline []. These hydrogen bonds act as attractive forces between adjacent molecules, contributing to the overall stability of the crystal lattice. Understanding these interactions can be beneficial for designing crystallization processes or developing formulations with improved solid-state properties.

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